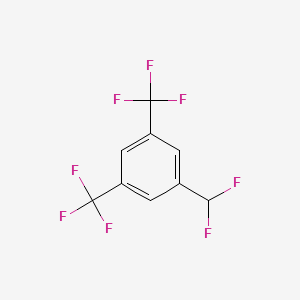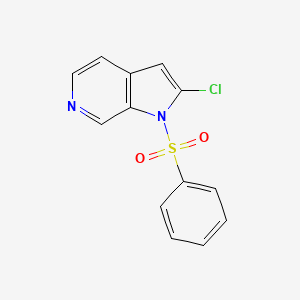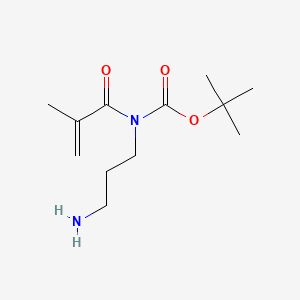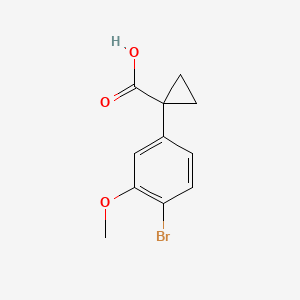
1-(ジフルオロメチル)-3,5-ビス(トリフルオロメチル)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and one difluoromethyl group attached to a benzene ring.
科学的研究の応用
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceutical Research: The compound’s unique fluorinated structure makes it valuable in drug discovery and development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用機序
Target of Action
It’s known that difluoromethylation processes based on x–cf2h bond formation where x is c(sp), c(sp2), c(sp3), o, n or s, have been a field of research .
Mode of Action
The compound’s mode of action involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Biochemical Pathways
It’s known that the compound is used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (tadf) .
準備方法
The synthesis of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as ClCF₂H, which reacts with aromatic compounds under specific conditions to introduce the difluoromethyl group.
Radical Trifluoromethylation: This method employs trifluoromethyl radicals generated from reagents like trifluoromethyl iodide (CF₃I) in the presence of radical initiators.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as those using palladium or nickel catalysts, are also employed to introduce trifluoromethyl groups onto aromatic rings.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
化学反応の分析
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions are commonly used to introduce or modify the trifluoromethyl groups on the benzene ring.
Common reagents used in these reactions include halogenating agents, radical initiators, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
Trifluoromethylbenzene: This compound contains a single trifluoromethyl group attached to a benzene ring.
Difluoromethylbenzene: This compound contains a single difluoromethyl group attached to a benzene ring.
The uniqueness of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene lies in its combination of both difluoromethyl and trifluoromethyl groups, which can impart distinct properties and reactivity compared to other fluorinated aromatic compounds.
特性
IUPAC Name |
1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPEQHFFVOTBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673309 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214388-66-5 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)





![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)



